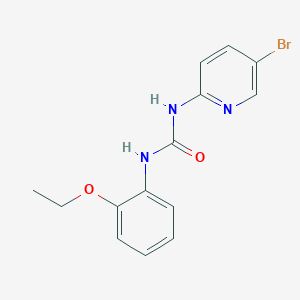![molecular formula C12H13NO3S B5322447 1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)
1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as glycogen synthase kinase-3 (GSK-3), which play a crucial role in a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary uses of this compound is as a this compound inhibitor, which has been shown to have significant therapeutic potential for a wide range of diseases, including Alzheimer's disease, diabetes, and cancer. In addition, this compound has also been studied for its potential applications in the treatment of inflammation and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole involves the inhibition of this compound, which is a critical enzyme involved in the regulation of various cellular processes. This compound is known to play a crucial role in the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting this compound, this compound can modulate these cellular processes, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated through its inhibition of this compound. This compound has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and apoptosis. In addition, this compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole in lab experiments is its potent inhibitory activity against this compound. This makes it an ideal candidate for studying the role of this compound in various cellular processes and diseases. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole. One of the primary areas of interest is the development of more potent and selective this compound inhibitors based on this compound. In addition, there is also significant interest in studying the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, there is also significant interest in studying the potential applications of this compound in the treatment of inflammation and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole involves the condensation of 4-ethoxyphenylsulfonyl chloride with pyrrole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using various chromatographic techniques such as column chromatography or HPLC.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-16-11-5-7-12(8-6-11)17(14,15)13-9-3-4-10-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUJIDIMSXZQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322367.png)
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)

![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)

![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)
![4-chloro-N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5322436.png)
![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)
![2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)
